molecular formula C23H17Cl2N3O2S B2718828 3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 478041-91-7

3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2718828
CAS No.: 478041-91-7
M. Wt: 470.37
InChI Key: WIDHTHVIBJVIDU-LGJNPRDNSA-N
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Description

3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a synthetically derived chemical compound that functions as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell proliferation, migration, and survival , and its overexpression is frequently associated with tumor progression and metastasis. This compound, belonging to the imidazo[2,1-b][1,3]benzothiazole chemical class, acts by competitively binding to the ATP-binding site of FAK, thereby inhibiting its kinase activity and downstream signaling. Its primary research value lies in oncology, where it is used as a pharmacological tool to probe the biological functions of FAK in cancer cell lines and in vivo models, helping to validate FAK as a therapeutic target. The structural features, including the 2-chlorobenzoyl and 4-chlorophenyl groups, are optimized for enhancing binding affinity and selectivity. This makes it a crucial compound for investigating cancer mechanisms, studying the tumor microenvironment, and developing novel anti-cancer therapeutics. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c24-15-11-9-14(10-12-15)21-19(13-26-30-22(29)16-5-1-2-6-17(16)25)28-18-7-3-4-8-20(18)31-23(28)27-21/h1-2,5-6,9-13H,3-4,7-8H2/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDHTHVIBJVIDU-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C23H17Cl2N3O2SC_{23}H_{17}Cl_{2}N_{3}O_{2}S and it has garnered interest for its possible applications in medicinal chemistry, particularly in cancer therapy.

  • Molecular Weight : 470.37 g/mol
  • CAS Number : 478041-91-7
  • Structural Characteristics : The compound features a tetrahydroimidazo[2,1-b][1,3]benzothiazole core substituted with a chlorobenzoyl oxyimino group and a chlorophenyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects on various cancer cell lines. Studies indicate that the compound exhibits significant anticancer properties.

Cytotoxicity Studies

In vitro studies have shown that this compound demonstrates cytotoxic effects against several human cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis and cell cycle arrest
MCF-7 (Breast)6.5Inhibition of DNA synthesis
A549 (Lung)7.0Disruption of mitochondrial function
HT-29 (Colon)4.8Activation of caspase pathways

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • DNA Synthesis Inhibition : There is evidence suggesting that it interferes with DNA replication processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of the compound and observed significant apoptosis at concentrations above 5 µM.
    • Flow cytometry analysis indicated an increase in early and late apoptotic cells.
  • MCF-7 Cell Line Evaluation :
    • In a study focused on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • The study concluded that the compound could serve as a potential lead for developing new breast cancer therapeutics.
  • A549 Lung Cancer Model :
    • In vivo experiments using A549 xenograft models demonstrated tumor regression when treated with the compound.
    • Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.

Antimicrobial Activity

Several studies have identified the antimicrobial properties of compounds related to benzothiazole derivatives. The imidazo[2,1-b][1,3]benzothiazole framework has been associated with significant antimicrobial efficacy against various pathogens. For instance, derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .

Antitumor Potential

The compound's structure suggests potential antitumor activity. Research has demonstrated that similar compounds can inhibit cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest, making this compound a candidate for anticancer drug development .

Anti-inflammatory Effects

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties. In particular, studies have shown that modifications at specific positions on the benzothiazole ring can enhance anti-inflammatory activity. This suggests that 3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole may also possess similar effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For example:

  • Step 1 : Formation of the imino group via condensation reactions.
  • Step 2 : Introduction of chlorobenzoyl and phenyl groups to increase lipophilicity and biological interaction.

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of similar benzothiazole derivatives against Mycobacterium tuberculosis, showing that structural modifications can significantly enhance activity .
  • Anticancer Research : Another investigation focused on imidazo[2,1-b][1,3]benzothiazole compounds demonstrated their ability to induce apoptosis in cancer cells through various pathways .

Chemical Reactions Analysis

2.1. Formation of Intermediate Precursors

The synthesis begins with the reaction of 1-arylhydrazinecarbonitriles (1a–c ) with excess 2-chloro-4,5-dihydro-1H-imidazole (2 ) in dichloromethane at room temperature. This leads to:

  • Nucleophilic attack : The NH₂ group of 1a–c attacks the C-2 position of 2 , forming intermediate A .

  • Cyclization : Intermediate A undergoes intramolecular cyclization to form fused imidazo-triazole derivatives (3a–c ) .

Reagent Conditions Product Yield
1a–c + 2 CH₂Cl₂, rt, 12 h3a–c (imidazo-triazoles)Not specified

2.2. Functionalization with Sulfonyl Chlorides

The intermediate 3a–c is further functionalized using sulfonyl chlorides (e.g., 2-chlorobenzene sulfonyl chloride) to introduce the 2-chlorobenzoyl group:

  • Reaction solvent : Chloroform.

  • Catalyst : Triethylamine (TEA).

  • Yield : Varies depending on substitution patterns (e.g., 46% for 4c ) .

Reagent Conditions Product Yield
3a + 2-chlorobenzene sulfonyl chlorideCHCl₃, TEA, rtTarget compound46%

Structural Characterization

The compound’s structure is confirmed via:

  • IR spectroscopy : Bands at 3408–3205 cm⁻¹ (N–H) and 1531–1683 cm⁻¹ (C=N) .

  • NMR spectroscopy : Detailed analysis of proton environments (e.g., CH₂ groups at 3.72–3.73 ppm) .

  • X-ray crystallography : Confirms the pyramidal arrangement of the imidazolidine substituent and hydrogen-bonding interactions (e.g., N13-H···N1 distance of 2.4 Å) .

Key Research Findings

  • Antitumor activity : Cytotoxicity testing reveals inhibition of cervical (SISO) and bladder (RT-112) cancer cell lines, with IC₅₀ values influenced by substituent positions .

  • Structure-activity relationships : Substituents at the 4-position (e.g., 4-chlorophenyl) enhance potency .

  • Regiochemical control : Acyl groups at the imidazolidine N-13 position introduce intramolecular strain, affecting molecular geometry .

Molecular Data

Property Value
Molecular Formula C₂₃H₁₇Cl₂N₃O₂S
Molecular Weight 470.37098 g/mol
Melting Point 219–242 °C

Comparison with Similar Compounds

Hydrogenation Patterns

  • Non-hydrogenated analogs: Compounds like 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole (C₁₂H₉ClN₂S) retain full aromaticity in the benzothiazole ring, favoring π-π stacking interactions in crystal packing .
  • 5,6-Dihydro derivatives : Example: 3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (C₁₂H₁₃N₂OS) exhibits partial saturation, improving solubility but reducing planarity .

Substituent Variations

Position 2 Modifications

Compound Name Substituent at Position 2 Key Properties Reference
Target compound 4-Chlorophenyl Enhances lipophilicity and steric bulk; chlorine atoms may participate in halogen bonding .
6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole 4-Methoxyphenyl Methoxy group improves solubility via hydrogen bonding; fluorine at position 6 increases electronegativity .
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole Phenyl Lacking electron-withdrawing groups, this derivative shows weaker intermolecular interactions in crystallography .

Position 3 Modifications

Compound Name Substituent at Position 3 Key Properties Reference
Target compound (2-Chlorobenzoyl)oxyiminomethyl The oxyiminomethyl group introduces hydrogen-bonding potential; 2-chlorobenzoyl enhances metabolic stability .
N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide Thiophenecarbohydrazide Carbohydrazide moiety enables chelation with metal ions; thiophene contributes to π-stacking .
6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylic acid Carboxylic acid Ionizable group improves aqueous solubility; may form salts for pharmaceutical formulations .

Crystallographic and Physicochemical Properties

Property Target Compound 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole
Melting Point Not reported 397–399 K Not reported
Planarity Reduced due to tetrahydro core Fully planar imidazo-thiazole fragment Planar benzothiazole units (deviation <0.045 Å)
Intermolecular Interactions Likely π-π stacking and H-bonding π-π stacking (3.35–3.41 Å) Weak C–H···O H-bonds forming 1D chains
Solubility Moderate (predicted) Low (non-polar substituents) Enhanced by methoxy group

Q & A

Q. How do substituents like the 2-chlorobenzoyloxyimino group influence its bioactivity and selectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 2-chlorobenzoyl with nitro or methoxy groups). Compare IC₅₀ values in target assays to identify critical pharmacophores. Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like FLT3 or SIRT1 . For example, bulky substituents may enhance steric hindrance, reducing off-target effects .

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling predictions?

  • Methodological Answer : If experimental bond angles deviate >5° from DFT models, re-examine crystal packing effects (e.g., π-stacking interactions in columns ). Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C-H···O hydrogen bonds ). Refine computational parameters (e.g., solvent model, basis set) to match experimental conditions. Cross-validate with spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .

Q. How can in vivo pharmacokinetic studies be designed to assess its metabolic stability?

  • Methodological Answer : Administer the compound orally/intravenously to rodent models and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylation at the tetrahydroimidazole ring ). Monitor cytochrome P450 interactions (e.g., CYP3A4 induction via RXR/VDR pathways ). Apply compartmental modeling (e.g., NONMEM) to calculate AUC, t₁/₂, and clearance rates.

Q. What advanced techniques characterize its supramolecular assembly in solid-state formulations?

  • Methodological Answer : Analyze crystal packing via single-crystal X-ray diffraction to identify non-covalent interactions (e.g., π-π stacking distances ~3.4 Å ). Pair with thermal analysis (DSC/TGA) to assess stability. For amorphous forms, use pair distribution function (PDF) analysis of synchrotron X-ray data. Molecular dynamics simulations can predict solubility enhancements from co-crystallization .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer : Replicate protocols with rigorous control of variables (e.g., anhydrous solvents, inert atmosphere). Characterize intermediates (e.g., via HPLC) to identify side reactions (e.g., hydrolysis of imine groups ). Compare spectral data with literature (e.g., ¹H NMR shifts for thiazole protons ). If yields remain inconsistent, employ high-throughput robotics to test >100 reaction conditions .

Q. What steps ensure reproducibility in biological assays across laboratories?

  • Methodological Answer : Standardize cell lines (e.g., ATCC-certified stocks), culture conditions (e.g., 5% CO₂, 37°C), and assay protocols (e.g., MTT incubation time). Use reference compounds from shared sources (e.g., NCI’s DTP). Validate results with orthogonal assays (e.g., apoptosis via Annexin V alongside cytotoxicity ). Publish raw data and statistical codes in open-access repositories.

Ethical and Safety Considerations

Q. What safety protocols are critical during its synthesis and handling?

  • Methodological Answer : Use fume hoods for reactions involving chlorinated reagents (e.g., 2-chlorobenzoyl chloride). Monitor for exotherms during cyclization steps. Store products in desiccators to prevent hygroscopic degradation. Conduct toxicity screenings (e.g., Ames test for mutagenicity) before in vivo studies. Follow institutional guidelines for hazardous waste disposal .

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